molecular formula C11H9F4NO B2682529 N-[3-(1,2,2,2-Tetrafluoroethyl)phenyl]prop-2-enamide CAS No. 2305354-32-7

N-[3-(1,2,2,2-Tetrafluoroethyl)phenyl]prop-2-enamide

Cat. No.: B2682529
CAS No.: 2305354-32-7
M. Wt: 247.193
InChI Key: QDIVCKREUFAFFJ-UHFFFAOYSA-N
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Description

N-[3-(1,2,2,2-Tetrafluoroethyl)phenyl]prop-2-enamide is an organic compound characterized by the presence of a tetrafluoroethyl group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,2,2,2-Tetrafluoroethyl)phenyl]prop-2-enamide typically involves the reaction of 3-(1,2,2,2-tetrafluoroethyl)aniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,2,2,2-Tetrafluoroethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and bromine for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-[3-(1,2,2,2-Tetrafluoroethyl)phenyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[3-(1,2,2,2-Tetrafluoroethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrafluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl ring and prop-2-enamide moiety contribute to the compound’s binding affinity and specificity, modulating the activity of the target proteins and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1,2,2,2-Tetrafluoroethyl)phenyl]acetamide
  • N-[3-(1,2,2,2-Tetrafluoroethyl)phenyl]but-2-enamide
  • N-[3-(1,2,2,2-Tetrafluoroethyl)phenyl]prop-2-ynamide

Uniqueness

N-[3-(1,2,2,2-Tetrafluoroethyl)phenyl]prop-2-enamide stands out due to its unique combination of a tetrafluoroethyl group and a prop-2-enamide moiety. This structural arrangement imparts distinct physicochemical properties, such as increased lipophilicity and stability, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[3-(1,2,2,2-tetrafluoroethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F4NO/c1-2-9(17)16-8-5-3-4-7(6-8)10(12)11(13,14)15/h2-6,10H,1H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIVCKREUFAFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)C(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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